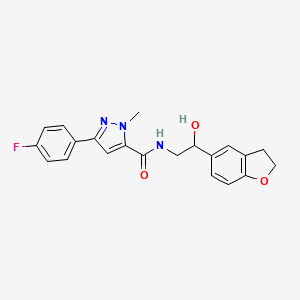

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-carboxamide derivative featuring a 2,3-dihydrobenzofuran moiety, a 4-fluorophenyl substituent, and a hydroxyethyl side chain. Its structure integrates a fused benzofuran ring system, which contributes to enhanced metabolic stability and bioavailability compared to simpler aromatic systems. The 4-fluorophenyl group at the pyrazole’s 3-position enhances binding affinity to hydrophobic pockets in target proteins, while the hydroxyethyl side chain may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-25-18(11-17(24-25)13-2-5-16(22)6-3-13)21(27)23-12-19(26)14-4-7-20-15(10-14)8-9-28-20/h2-7,10-11,19,26H,8-9,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQAGCCSUQRFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1421456-18-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H20FN3O3

- Molecular Weight : 381.407 g/mol

- IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been suggested that compounds with similar structures can modulate the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Key Mechanisms:

- Keap1-Nrf2 Pathway Modulation : The compound may act as an inhibitor of the protein-protein interaction between Keap1 and Nrf2, leading to the stabilization and activation of Nrf2. This results in the transcription of cytoprotective genes that mitigate oxidative damage .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via ROS generation |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies

-

Study on Antiproliferative Effects :

A study conducted on a series of pyrazole derivatives revealed that modifications similar to those in this compound led to enhanced activity against various cancer cell lines. The most potent derivatives exhibited IC50 values below 10 µM against several tested lines . -

Anti-inflammatory Mechanism Investigation :

Another study explored the anti-inflammatory properties of structurally related compounds. The findings indicated that these compounds could effectively reduce TNF-alpha levels in macrophage cultures, showcasing their potential therapeutic application in treating inflammatory diseases .

Scientific Research Applications

Cancer Therapy

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential as an anticancer agent. Its structural features allow it to interact with various cellular targets involved in tumor growth and metastasis. Recent studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor proliferation.

For instance, a study highlighted the efficacy of pyrazole derivatives in targeting specific cancer pathways, suggesting that the incorporation of the benzofuran moiety enhances their biological activity against different cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways. Similar pyrazole derivatives have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A research team investigated the anticancer effects of pyrazole derivatives similar to this compound. The study demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms. The findings suggest that further development of this compound could lead to novel cancer therapies .

Case Study 2: Antimicrobial Research

Another study focused on synthesizing and testing various benzofuran derivatives for antimicrobial activity. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial efficacy against resistant strains of bacteria. This opens avenues for exploring this compound as a candidate for antimicrobial drug development .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Pharmacokinetic and Binding Affinity Trends

- Lipophilicity : The target compound’s dihydrobenzofuran and hydroxyethyl groups balance lipophilicity (LogP ~2.8 estimated) better than ’s difluorophenyl analogue (LogP ~3.5) .

- Metabolic Stability : The saturated dihydrobenzofuran ring in the target compound reduces oxidative metabolism risks compared to fully aromatic benzofuran derivatives (e.g., ) .

- Target Selectivity : Fluorine substitution (4-fluorophenyl) is conserved across analogues (), suggesting a shared role in hydrophobic interactions. However, the hydroxyethyl group in the target compound may confer unique hydrogen-bonding capabilities absent in ’s triazole derivative .

Q & A

Q. Q1. What are the recommended synthetic strategies for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

- Substitution reactions to introduce the 4-fluorophenyl group and dihydrobenzofuran moiety.

- Coupling reactions (e.g., carbodiimide-mediated amidation) to attach the hydroxyethyl side chain.

Optimization Tips:

- Use HPLC (High-Performance Liquid Chromatography) for purity assessment (>95% recommended for biological assays) .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Monitor reaction progress with NMR (e.g., disappearance of starting material protons) and LC-MS for intermediate validation .

Q. Q2. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer: Key characterization steps include:

- Spectroscopic Analysis:

- 1H/13C NMR to confirm substituent positions and stereochemistry.

- FT-IR for functional group verification (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .

- Mass Spectrometry:

- HRMS (High-Resolution MS) to validate molecular formula (e.g., expected [M+H]+ ion).

- Physicochemical Profiling:

- Determine logP (octanol/water partition coefficient) via shake-flask method to assess lipophilicity .

- Measure aqueous solubility using UV-Vis spectrophotometry in PBS (pH 7.4) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?

Methodological Answer: Contradictions often arise from variations in assay conditions or target selectivity. To address this:

- Standardize Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer studies) .

- Target Profiling: Perform kinase inhibition screens (e.g., Eurofins Panlabs panel) to identify off-target effects .

- Meta-Analysis: Compare results across studies using tools like Forest plots to quantify activity variability .

Example: A compound with anti-inflammatory activity in RAW264.7 macrophages may show no effect in THP-1 cells due to differential NF-κB activation pathways .

Q. Q4. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer: For SAR exploration:

Derivative Synthesis:

- Modify the dihydrobenzofuran moiety (e.g., introduce methyl or halogen substituents) to assess steric/electronic effects .

- Replace the 4-fluorophenyl group with other aryl/heteroaryl rings (e.g., thiophene, pyridine) .

Biological Evaluation:

- Test derivatives in parallel assays (e.g., IC50 determination in enzyme inhibition and cell viability assays).

Computational Modeling:

- Use molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Perform QSAR (Quantitative SAR) with descriptors like polar surface area and H-bond donors .

Q. Q5. How can researchers address low yield in the final amidation step during synthesis?

Methodological Answer: Low yields often stem from poor nucleophilicity of the amine or side reactions. Solutions include:

- Activation Strategies: Use HOBt/DCC (1-Hydroxybenzotriazole/N,N'-Dicyclohexylcarbodiimide) to enhance coupling efficiency .

- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility .

- Temperature Control: Conduct reactions under nitrogen at 0–5°C to minimize racemization or degradation .

Q. Q6. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics:

- Rodent Models: Administer orally (10–50 mg/kg) and collect plasma samples for LC-MS/MS analysis to calculate AUC , Cmax , and t1/2 .

- Toxicity:

- Conduct acute toxicity studies in BALB/c mice (OECD Guideline 423).

- Assess hepatorenal toxicity via serum ALT, AST, and creatinine levels .

Q. Q7. How can researchers investigate the compound’s metabolic stability?

Methodological Answer:

- In Vitro Assays:

- Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS .

- Identify metabolites using UHPLC-Q-TOF-MS .

- CYP Inhibition Screening:

- Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interaction risks .

Data Analysis and Interpretation

Q. Q8. How should researchers analyze conflicting cytotoxicity data across multiple cell lines?

Methodological Answer:

- Dose-Response Curves: Generate IC50 values using nonlinear regression (GraphPad Prism) and compare statistical significance (p < 0.05 via ANOVA) .

- Mechanistic Studies: Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .

Q. Q9. What strategies validate target engagement in cellular assays?

Methodological Answer:

- Thermal Shift Assays (TSA): Monitor protein melting temperature shifts upon compound binding .

- Cellular Thermal Shift Assay (CETSA): Confirm intracellular target engagement by heating lysates and detecting stabilized proteins via Western blot .

- Knockdown/Overexpression: Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy .

Q. Q10. How can researchers optimize this compound for blood-brain barrier (BBB) penetration in CNS studies?

Methodological Answer:

- Computational Prediction: Calculate PSA (Polar Surface Area < 90 Ų) and logBB (log[brain/blood] ratio) using ADMET predictors .

- In Vitro BBB Models: Use hCMEC/D3 cell monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates good penetration) .

- Structural Modifications: Introduce prodrug moieties (e.g., esterification of hydroxyl groups) to enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.